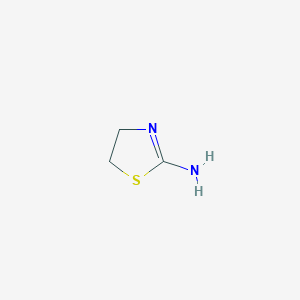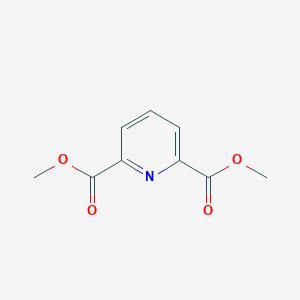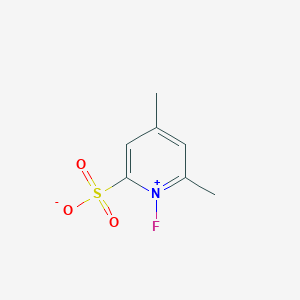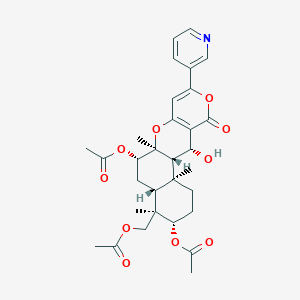
Phenylalanyl-arginyl-valyl-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-arginyl-valyl-phenylalanine (PAVFP) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. PAVFP is a tetrapeptide that is composed of four amino acids: phenylalanine, arginine, valine, and phenylalanine. The peptide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of Phenylalanyl-arginyl-valyl-phenylalanine is not fully understood, but it is believed to be related to its ability to interact with cell membranes. Phenylalanyl-arginyl-valyl-phenylalanine has been shown to penetrate cell membranes and interact with intracellular targets, such as DNA and enzymes. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to modulate ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to reduce oxidative stress and inflammation, which can protect neurons from damage. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to inhibit tumor growth and metastasis by modulating cell signaling pathways. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to have antimicrobial effects, which can prevent the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
Phenylalanyl-arginyl-valyl-phenylalanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Phenylalanyl-arginyl-valyl-phenylalanine is also relatively inexpensive compared to other peptides, which makes it a cost-effective option for research. However, Phenylalanyl-arginyl-valyl-phenylalanine has some limitations, including its low potency and specificity, which can limit its effectiveness in certain contexts.
Future Directions
There are several future directions for Phenylalanyl-arginyl-valyl-phenylalanine research, including the development of more potent and specific analogs of the peptide. Phenylalanyl-arginyl-valyl-phenylalanine could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, Phenylalanyl-arginyl-valyl-phenylalanine could be studied in different disease contexts to explore its potential as a broad-spectrum therapeutic agent. Overall, Phenylalanyl-arginyl-valyl-phenylalanine has significant potential for scientific research, and further studies are needed to fully understand its therapeutic applications.
Synthesis Methods
Phenylalanyl-arginyl-valyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is a widely used method for synthesizing peptides, where the peptide chain is built one amino acid at a time on a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase. Both methods have been used to synthesize Phenylalanyl-arginyl-valyl-phenylalanine, and the purity and yield of the peptide depend on the method used.
Scientific Research Applications
Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential to inhibit tumor growth and metastasis. Phenylalanyl-arginyl-valyl-phenylalanine has also been studied for its antimicrobial properties, and it has been shown to have antibacterial and antifungal effects.
properties
CAS RN |
144548-33-4 |
|---|---|
Product Name |
Phenylalanyl-arginyl-valyl-phenylalanine |
Molecular Formula |
C29H41N7O5 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
LIWOHUSRWUWRSX-ZJZGAYNASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
sequence |
FRVF |
synonyms |
FRVF peptide H-Phe-Arg-Val-Phe-OH Phe-Arg-Val-Phe phenylalanyl-arginyl-valyl-phenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



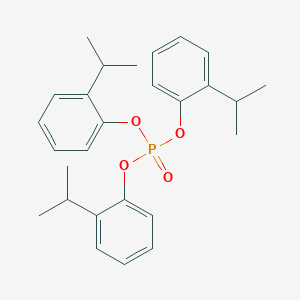
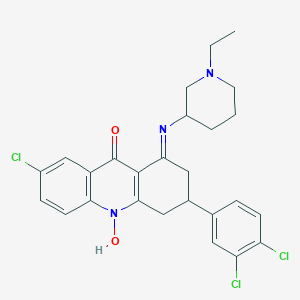
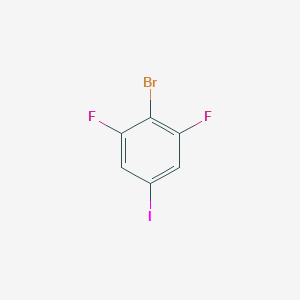
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
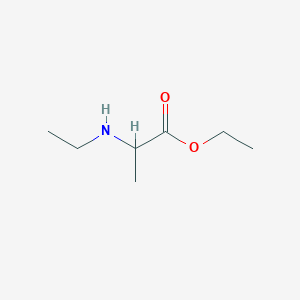
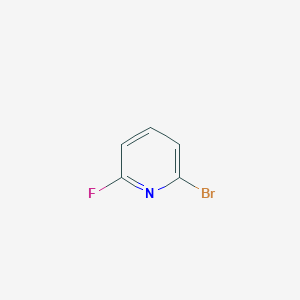
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
